[4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound that belongs to the class of benzo[1,2-b:4,5-b’]dithiophene derivatives. This compound is notable for its unique structural features, which include thiophene and stannane groups. It is primarily used in the field of organic electronics, particularly in the development of organic photovoltaic cells and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The stannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s derivatives are studied for their potential use in biosensors and bioelectronics.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging devices.
Industry: It is utilized in the development of organic photovoltaic cells, light-emitting diodes (LEDs), and other optoelectronic devices.
Mechanism of Action
The mechanism by which (4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The thiophene and stannane groups contribute to the compound’s stability and reactivity, enabling it to interact with various molecular targets and pathways involved in electronic processes.
Comparison with Similar Compounds
Similar Compounds
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound has similar structural features but different alkyl side chains.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This derivative includes chloro substituents, which alter its electronic properties.
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): A closely related compound with different alkyl side chains.
Uniqueness
(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is unique due to its specific combination of thiophene and stannane groups, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the development of high-performance organic electronic devices.
Properties
Molecular Formula |
C48H74S4Sn2 |
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Molecular Weight |
1016.8 g/mol |
IUPAC Name |
[4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S4.6CH3.2Sn/c1-5-9-13-17-21-31-29-37(45-35(31)23-19-15-11-7-3)39-33-25-27-44-42(33)40(34-26-28-43-41(34)39)38-30-32(22-18-14-10-6-2)36(46-38)24-20-16-12-8-4;;;;;;;;/h25-26,29-30H,5-24H2,1-4H3;6*1H3;; |
InChI Key |
CKODGNSPRUDGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCC)CCCCCC)[Sn](C)(C)C)CCCCCC |
Origin of Product |
United States |
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